molecular formula C11H13Cl2N3 B1433377 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1788596-62-2

1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1433377
CAS No.: 1788596-62-2
M. Wt: 258.14 g/mol
InChI Key: WTVFDQGTOBGCJY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group and an ethyl group attached to the pyrazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 1-(4-chlorophenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then cyclized with hydrazine hydrate to form 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and substituted pyrazole derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound has a methyl group instead of an ethyl group, which may result in different biological activities and chemical reactivity.

    1-(4-Chlorophenyl)-5-phenyl-1H-pyrazol-4-amine: The presence of a phenyl group instead of an ethyl group can significantly alter the compound’s properties and applications.

    1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine: The additional methyl group can affect the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-ethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c1-2-11-10(13)7-14-15(11)9-5-3-8(12)4-6-9;/h3-7H,2,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVFDQGTOBGCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 3
1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 4
1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 5
1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 6
1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride

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